molecular formula C10H15BrFNO2 B2908984 tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 1881331-83-4

tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B2908984
CAS No.: 1881331-83-4
M. Wt: 280.137
InChI Key: COECNWCFQGVLAT-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate is a fluorinated and brominated dihydropyridine derivative. This compound is marketed by CymitQuimica as a fluorinated intermediate, though its pricing and specifications remain undefined .

The tert-butyl carbamate group and dihydropyridine core make it a versatile building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, as seen in analogs like tert-butyl 4-boronate-5,6-dihydropyridine derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-bromo-4-fluoro-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrFNO2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h4,7H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COECNWCFQGVLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=C(C(C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The introduction of the bromine and fluorine atoms can be achieved through halogenation reactions using reagents such as bromine and fluorine sources under controlled conditions. The tert-butyl ester group is usually introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The dihydropyridine ring can be oxidized to form pyridine derivatives or reduced to form tetrahydropyridine derivatives.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for ester hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce pyridine derivatives.

Scientific Research Applications

Tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active dihydropyridines.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with calcium channels or other receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Influence on Reactivity :

  • The bromo group in the target compound and its 4-bromo analog enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .
  • The fluoro substituent in the target compound may enhance metabolic stability and electron-withdrawing effects, common in fluorinated pharmaceuticals .
  • The boronate ester analog (MW 308.21 g/mol) demonstrates high efficiency in Pd-catalyzed reactions (86% yield) , suggesting that the target compound’s bromo/fluoro substituents could offer similar versatility.

Synthetic Utility :

  • The target compound’s structure aligns with intermediates used in synthesizing neurotensin receptor agonists, as seen in the boronate ester derivative’s conversion to aryl-substituted dihydropyridines .

Research Findings and Data Gaps

Commercial Availability

  • The target compound is listed by CymitQuimica as a specialty fluorinated product, but pricing and purity are undefined . In contrast, the 4-bromo analog is commercially available with specified molecular weight (262.14 g/mol) .

Biological Activity

Tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 1881331-83-4) is a nitrogen-containing heterocyclic compound notable for its unique structural features and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and interactions with biological targets, supported by relevant data tables and case studies.

The compound has the molecular formula C10H15BrFNO2C_{10}H_{15}BrFNO_2 and a molecular weight of approximately 280.134 g/mol. Its physical properties include a density of about 1.4 g/cm³ and a boiling point of approximately 294.2 °C at 760 mmHg . The presence of bromine and fluorine atoms on the pyridine ring enhances its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for high yields while maintaining structural integrity. The synthetic pathways often leverage the compound's nitrogen heterocycle to introduce various functional groups, enhancing its versatility as a building block in organic chemistry.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Antimicrobial Activity : Similar compounds have demonstrated strong antimicrobial properties, suggesting potential efficacy against bacterial strains.
  • Cytotoxicity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, although specific IC50 values for this compound remain to be fully characterized.

Case Studies

Several studies have investigated the biological implications of related compounds:

  • Dihydropyridine Derivatives : A study on structurally similar dihydropyridines found that modifications in substituents significantly influenced their cytotoxicity against leukemia cells, with IC50 values ranging from 0.4×1070.4\times 10^{-7} M to 2×1072\times 10^{-7} M .
Compound NameStructureIC50 (M)
Dihydropyridine AStructure A0.4×1070.4\times 10^{-7}
Dihydropyridine BStructure B2×1072\times 10^{-7}

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies often focus on:

  • Binding Affinity : Analyzing how well the compound binds to specific receptors or enzymes.
  • Metabolic Stability : Assessing how the compound is metabolized in biological systems to predict its efficacy and safety profile.

Comparison with Related Compounds

The biological activity of tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Characteristics
5-Bromo-4-fluorodihydropyridinoneSimilar dihydropyridine structureExhibits strong antimicrobial activity
Tert-butyl 4-bromo-5-methylpyridineContains methyl group instead of fluorinePotentially more lipophilic
5-Fluoro-4-bromodihydropyridinoneLacks tert-butyl groupDifferent solubility profile

These comparisons illustrate how variations in substituents influence chemical reactivity and biological activity.

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